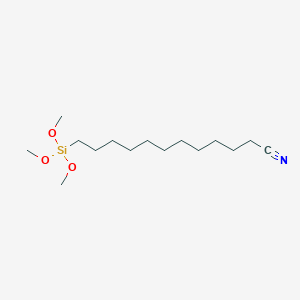![molecular formula C11H20O4 B1260721 (3R,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one](/img/structure/B1260721.png)
(3R,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one is a natural product found in Streptomyces virginiae with data available.
Scientific Research Applications
Inhibition of α-Chymotrypsin
A novel type of fast acting alternate substrate inhibitor for α-chymotrypsin is represented by compounds like (3R,4S)-3-Benzyl-4-(bromomethyl)oxetan-2-one. The hydroxyl group generated during the turnover process contributes to the stability of the acyl enzyme intermediate, indicating potential applications in enzyme inhibition studies (Kim & Ryoo, 1995).
Polymerization Applications
Compounds like (3R,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one have been utilized in the ring-opening polymerization of carbohydrate-derived dialkoxyoxolanes. This leads to the creation of functionalized poly(oxytetramethylene)s, indicating its relevance in the field of polymer chemistry (Thiem, Strietholt, & Häring, 1989).
Crystal Structure Studies
The compound's crystal structure has been analyzed, showing a configuration where hydroxyl groups are on one side of the dioxolane ring. This kind of study is crucial for understanding molecular structures and interactions (Li, Wang, & Chen, 2001).
Synthesis of Pharmaceutical Compounds
Chiral 1,3-oxazinan-2-ones, which can be synthesized from carbohydrate derivatives similar to this compound, are vital intermediates in the production of pharmaceutical compounds and amino alcohols (Ella-Menye, Sharma, & Wang, 2005).
Synthesis of Nucleoside Analogues
The synthesis and structural analysis of nucleoside analogues involve derivatives of this compound. These studies contribute significantly to the development of antiviral and other therapeutic agents (Filichev & Pedersen, 2003).
Vitamin D Analog Synthesis
Research into synthetic analogs of vitamin D, which involve compounds with oxolane groups in their structure, has implications for therapeutic applications. The structure-activity relationship of these analogs is critical for understanding their biological profile and therapeutic potential (Belorusova et al., 2017).
properties
Molecular Formula |
C11H20O4 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(3R,4R)-3-[(1S)-1-hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C11H20O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8-10,12-13H,2-7H2,1H3/t8-,9+,10-/m1/s1 |
InChI Key |
ONFPUQOPHZOEKF-KXUCPTDWSA-N |
Isomeric SMILES |
CCCCC[C@@H]([C@H]1[C@@H](COC1=O)CO)O |
Canonical SMILES |
CCCCCC(C1C(COC1=O)CO)O |
synonyms |
VB C cpd virginiae butanolide C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



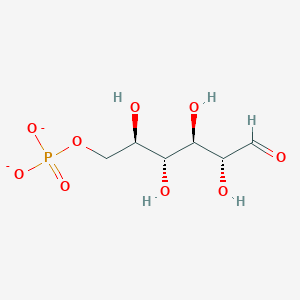

![(1S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1260640.png)
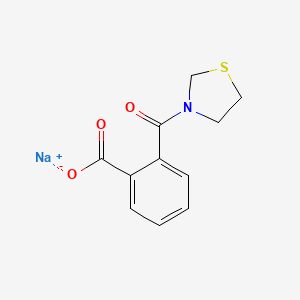
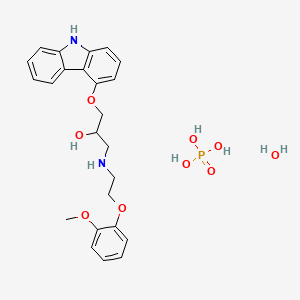


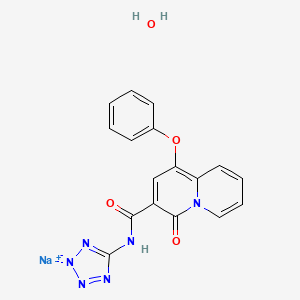
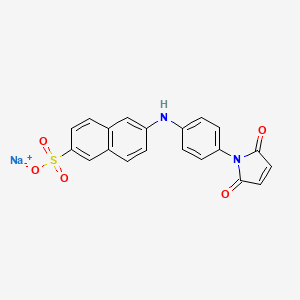


![Urea, N-[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-2-oxoethoxy]phenyl]-](/img/structure/B1260657.png)
